molecular formula C20H12Cl2N2O2 B402348 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide

2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B402348
M. Wt: 383.2g/mol
InChI Key: JANBJHDCZBLKIB-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzamide group attached to a benzoxazole ring, which is further substituted with chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its role in drug discovery and development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5-chlorobenzoxazol-2-yl)acetamide
  • 2-Chloro-5-nitrobenzoic acid
  • Benzothiazole derivatives

Uniqueness

2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide moieties. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound in various research fields .

Properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2g/mol

IUPAC Name

2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H12Cl2N2O2/c21-13-8-9-18-17(11-13)24-20(26-18)12-4-3-5-14(10-12)23-19(25)15-6-1-2-7-16(15)22/h1-11H,(H,23,25)

InChI Key

JANBJHDCZBLKIB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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